![molecular formula C12H20N2O3S B1373379 2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol CAS No. 1220033-64-6](/img/structure/B1373379.png)

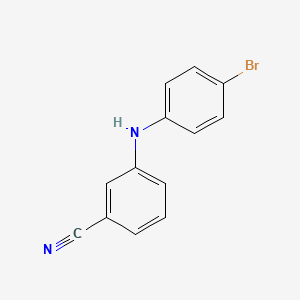

2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol

Overview

Description

Scientific Research Applications

Decolorization and Biodegradation of Azo Dyes

This compound has been utilized in the study of biodegradation mechanisms for azo dyes, which are commonly used in the textile industry. The decolorization efficiency of these dyes is a significant environmental concern due to their potential ecological hazards2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol has been involved in research with Streptomyces albidoflavus 3MGH , showing promising results in reducing the total organic carbon of dyes, indicating effective biodegradation .

Anticancer Activity

In medicinal chemistry, this compound has been part of the synthesis process for novel indole-benzimidazole derivatives. These derivatives have shown potential anticancer effects and estrogen receptor modulatory actions. The presence of the ethylsulfonyl group in 2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol is particularly relevant as it relates to the structure-activity relationships in cancer therapy protocols .

Molecular Docking Studies

The compound’s structure has facilitated molecular docking studies, which are crucial in drug design and discovery. It helps in predicting the orientation of a drug candidate to a protein’s active site, thus providing insights into the potential efficacy of new therapeutic agents .

ADME Profiling

2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol: has been used in ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand the pharmacokinetic properties of new drug candidates. This is vital for determining the safety and efficacy of new medicines before they proceed to clinical trials .

Environmental Pollution Mitigation

Research involving this compound also extends to environmental science, where it’s used to study the mitigation and management of pollution caused by industrial effluents. Its role in the degradation of harmful substances is crucial for developing sustainable industrial practices .

Analytical Chemistry Techniques

The compound is often used in conjunction with analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are employed to analyze the degraded byproducts of environmental pollutants, aiding in the understanding of complex biodegradation pathways .

properties

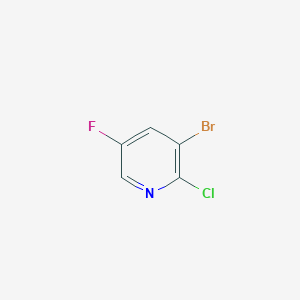

IUPAC Name |

2-(3-amino-N-ethyl-4-ethylsulfonylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3S/c1-3-14(7-8-15)10-5-6-12(11(13)9-10)18(16,17)4-2/h5-6,9,15H,3-4,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSFMVPQIVLCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC(=C(C=C1)S(=O)(=O)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

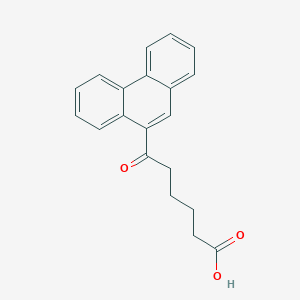

![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)

![8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373303.png)

![2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1373316.png)